Imidazo[4,3-b][1,3]thiazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[4,3-b][1,3]thiazole-5-thiol is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,3-b][1,3]thiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazoles with α-halocarbonyl compounds. This reaction proceeds under mild conditions, often requiring heating in a suitable solvent such as benzene or toluene . Another approach involves the use of multicomponent reactions, which can efficiently construct the imidazo[4,3-b][1,3]thiazole core .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Imidazo[4,3-b][1,3]thiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the imidazo[4,3-b][1,3]thiazole core .
Scientific Research Applications
Imidazo[4,3-b][1,3]thiazole-5-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[4,3-b][1,3]thiazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases and enzymes involved in cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity . Additionally, its thiol group can undergo redox reactions, influencing cellular redox balance and signaling .
Comparison with Similar Compounds
Imidazo[4,3-b][1,3]thiazole-5-thiol can be compared with other similar compounds such as:
Imidazo[2,1-b][1,3]thiazoles: These compounds have a different fusion pattern of the imidazole and thiazole rings, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds feature a pyridine ring fused to an imidazole ring and exhibit distinct pharmacological activities.
Benzothiazoles: These compounds contain a benzene ring fused to a thiazole ring and are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific ring fusion and the presence of a thiol group, which imparts unique reactivity and biological activity .
Properties
Molecular Formula |
C5H4N2S2 |
---|---|
Molecular Weight |
156.2 g/mol |
IUPAC Name |
6H-imidazo[5,1-b][1,3]thiazole-5-thione |
InChI |
InChI=1S/C5H4N2S2/c8-5-6-3-4-7(5)1-2-9-4/h1-3H,(H,6,8) |
InChI Key |
ZTSFFTMBGNWYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CNC(=S)N21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.